(3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
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Overview
Description
(3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate is a complex organic compound with the molecular formula C18H21NO5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
(3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
- (3aR,6aS)-2-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Uniqueness
This compound is unique due to its specific structural features and the presence of both benzyl and ethyl groups, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C18H21NO5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-O-benzyl 3-O-ethyl 6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C18H21NO5/c1-2-23-17(21)16-13-8-9-15(20)14(13)10-19(16)18(22)24-11-12-6-4-3-5-7-12/h3-7,13-14,16H,2,8-11H2,1H3 |
InChI Key |
VFGHIBHHMQQACC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC(=O)C2CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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